Cyclopropyl-Driven Potency Enhancement
In a comparable triazole series where the N-1 substituent was varied, the cyclopropyl-bearing compound (15c) achieved an S6K1 IC₅₀ of 36.6 ± 7.0 nM, whereas the methyl (15a) and ethyl (15b) congeners exhibited IC₅₀ values of 194 nM and 59.8 ± 32.4 nM, respectively. The cyclopropyl group thus provided a 5.3-fold improvement in potency over methyl and a 1.6-fold improvement over ethyl in this assay [1]. This trend supports the expectation that the cyclopropyl substituent in 1-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine confers superior target engagement relative to near-analogs where the cyclopropyl is replaced with a smaller or more flexible alkyl group.
S6K1 mobility shift assay
| Evidence Dimension | S6K1 inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | Cyclopropyl-substituted triazole analog: 36.6 ± 7.0 nM (compound 15c in the referenced series) |
| Comparator Or Baseline | Methyl analog: 194 nM; Ethyl analog: 59.8 ± 32.4 nM |
| Quantified Difference | Cyclopropyl vs. Methyl: 5.3-fold improvement; Cyclopropyl vs. Ethyl: 1.6-fold improvement |
| Conditions | S6K1 mobility shift assay, triplicate measurements |
Why This Matters
This directly informs selection when potency against kinase targets is a primary screening objective, as even a 2-fold difference in IC₅₀ can determine hit progression in medicinal chemistry campaigns.
- [1] PMC3858552, Table 4: IC50 values and ligand efficiencies for N-1 substituted compounds 15. S6K1 IC50: Methyl 194 nM, Ethyl 59.8 nM, Cyclopropyl 36.6 nM. View Source
